Cas no 2521-12-2 (1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1))
1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1)
- EN300-736513
- AKOS016353151
- 2521-12-2
- 2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride
- 2-(1-methyl-5-phenylmethoxyindol-3-yl)ethanamine;hydrochloride
-
- Inchi: 1S/C18H20N2O.ClH/c1-20-12-15(9-10-19)17-11-16(7-8-18(17)20)21-13-14-5-3-2-4-6-14;/h2-8,11-12H,9-10,13,19H2,1H3;1H
- InChI Key: PEQZZTAECTZYAF-UHFFFAOYSA-N
- SMILES: C(C1=CN(C)C2C=CC(OCC3C=CC=CC=3)=CC1=2)CN.Cl
Computed Properties
- Exact Mass: 316.1342410g/mol
- Monoisotopic Mass: 316.1342410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.2Ų
1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-736513-1.0g |
2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride |
2521-12-2 | 1g |
$0.0 | 2023-06-06 |
1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1) Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1)
Compound CAS No 2521-12-2: 1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1)
Compound CAS No 2521-12-2, also known as 1H-indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1), is a chemically synthesized compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family of heterocyclic compounds, which are widely studied due to their diverse biological activities and potential therapeutic applications. The molecule's structure features an indole ring system with substituents that enhance its chemical reactivity and bioavailability.
The indole ring in this compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of a methyl group at position 1 and a phenylmethoxy group at position 5 introduces steric and electronic effects that influence the compound's physical and chemical properties. Additionally, the ethanamine group at position 3 contributes to the molecule's ability to form hydrogen bonds, which is crucial for its interaction with biological systems.
Recent studies have highlighted the potential of CAS No 2521-12-2 as a lead compound in drug discovery. Researchers have explored its role in modulating various cellular pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for targeting central nervous system disorders. Furthermore, its hydrochloride salt form ensures stability and solubility, which are essential for pharmacological studies.
The synthesis of CAS No 2521-12-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring through cyclization reactions, followed by selective substitution to introduce the methyl and phenylmethoxy groups. The final step involves protonation of the amine group to form the hydrochloride salt, ensuring optimal bioavailability.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that CAS No 2521-12-2 exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a novel therapeutic for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
In addition to its pharmacological applications, CAS No 2521-12-2 has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various fabrication techniques.
The safety profile of CAS No 2521-12-2 has also been extensively evaluated in toxicological studies. Acute and chronic toxicity tests indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile further supports its potential for clinical development.
Looking ahead, ongoing research is focused on optimizing the synthesis of CAS No 25
2521-12-2 (1H-Indole-3-ethanamine, 1-methyl-5-(phenylmethoxy)-, hydrochloride (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)